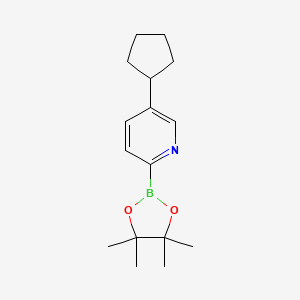
5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
The synthesis of 5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester typically involves the borylation of 5-(Cyclopentyl)pyridine. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation . Industrial production methods often utilize these catalytic processes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Oxidation and Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Applications De Recherche Scientifique
5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester is used in various scientific research applications:
Organic Synthesis: It is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds.
Material Science: It is used in the synthesis of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The primary mechanism of action for 5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester involves its role as a nucleophilic partner in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex molecules with high precision.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester include:
- 2-Methoxy-5-pyridineboronic acid pinacol ester
- 2-Nitro-5-pyridineboronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
Compared to these compounds, this compound is unique due to its cyclopentyl group, which can impart different steric and electronic properties, potentially leading to unique reactivity and selectivity in chemical reactions.
Propriétés
Numéro CAS |
2223040-75-1 |
|---|---|
Formule moléculaire |
C16H24BNO2 |
Poids moléculaire |
273.2 g/mol |
Nom IUPAC |
5-cyclopentyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-10-9-13(11-18-14)12-7-5-6-8-12/h9-12H,5-8H2,1-4H3 |
Clé InChI |
HYOSXSBBFDIUNB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















